N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 478041-45-1
VCID: VC6778225
InChI: InChI=1S/C13H14N2O2/c1-3-14-13(17)12(16)11-8(2)15-10-7-5-4-6-9(10)11/h4-7,15H,3H2,1-2H3,(H,14,17)
SMILES: CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

CAS No.: 478041-45-1

Cat. No.: VC6778225

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide - 478041-45-1

Specification

CAS No. 478041-45-1
Molecular Formula C13H14N2O2
Molecular Weight 230.267
IUPAC Name N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Standard InChI InChI=1S/C13H14N2O2/c1-3-14-13(17)12(16)11-8(2)15-10-7-5-4-6-9(10)11/h4-7,15H,3H2,1-2H3,(H,14,17)
Standard InChI Key UWHKSOLDINGJPQ-UHFFFAOYSA-N
SMILES CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide features a 2-methylindole moiety linked to an N-ethyl oxoacetamide group. The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted at the 3-position with a 2-oxoacetamide chain. The ethyl group on the amide nitrogen and the methyl group on the indole nitrogen contribute to its steric and electronic profile .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight230.262 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
LogP1.55
Exact Mass230.105530 Da
Index of Refraction1.620

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide likely involves a multi-step process:

  • Indole Formation: The 2-methylindole core is synthesized via Fischer indole synthesis or Madelung cyclization.

  • Acylation: Reaction of the indole with oxalyl chloride forms 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.

  • Amidation: Treatment with ethylamine yields the final product .

A related compound, ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate (CAS 130372-89-3), demonstrates similar synthetic strategies, incorporating an ethyl ester group via glycine derivative intermediates .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amide Hydrolysis: Under acidic or basic conditions, the acetamide group may hydrolyze to form carboxylic acid derivatives.

  • Electrophilic Substitution: The indole ring undergoes electrophilic attacks at the 5-position due to the electron-donating methyl group.

Comparative Analysis with Structural Analogs

2-(2-Methyl-1H-indol-3-yl)-2-oxo-acetamide

This analog (CAS 1080-83-7) lacks the N-ethyl group, resulting in a lower molecular weight (202.209 g/mol) and higher boiling point (459.1°C) . The absence of the ethyl chain reduces steric hindrance, potentially enhancing solubility but decreasing lipid membrane permeability.

Table 2: Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)LogP
N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideC13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}230.26N/A1.55
2-(2-Methyl-1H-indol-3-yl)-2-oxo-acetamideC11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}202.21459.11.84
Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetateC15H16N2O4\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}288.30N/AN/A

Functional Group Modifications

The addition of an ethyl group in N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide improves metabolic stability compared to its non-alkylated analog, a critical factor in drug design.

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